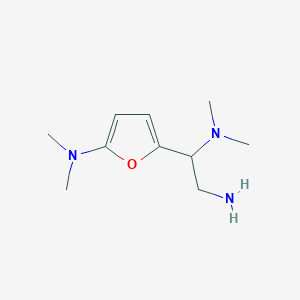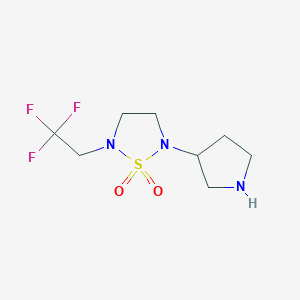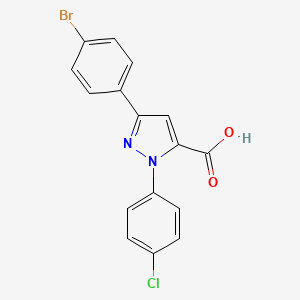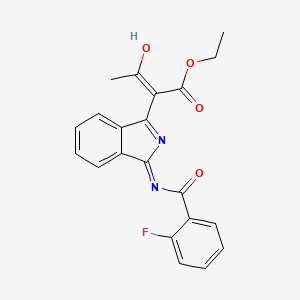
(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorobenzamido group and an isoindolylidene moiety, making it a subject of interest for researchers.
准备方法
The synthesis of (Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate typically involves multiple steps, starting with the preparation of the isoindole core. The synthetic route may include the following steps:
Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Fluorobenzamido Group: This step involves the reaction of the isoindole core with a fluorobenzoyl chloride in the presence of a base to form the fluorobenzamido derivative.
Formation of the Final Compound: The final step involves the reaction of the fluorobenzamido derivative with ethyl acetoacetate under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.
化学反应分析
(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamido group, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 2-(3-(2-chlorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate: This compound has a chlorobenzamido group instead of a fluorobenzamido group, which may result in different chemical and biological properties.
Ethyl 2-(3-(2-bromobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate:
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C21H17FN2O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
ethyl (Z)-2-[3-(2-fluorobenzoyl)iminoisoindol-1-yl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C21H17FN2O4/c1-3-28-21(27)17(12(2)25)18-13-8-4-5-9-14(13)19(23-18)24-20(26)15-10-6-7-11-16(15)22/h4-11,25H,3H2,1-2H3/b17-12-,24-19? |
InChI 键 |
WRNMNAVLAVIQCF-XKVLWOBQSA-N |
手性 SMILES |
CCOC(=O)/C(=C(/C)\O)/C1=NC(=NC(=O)C2=CC=CC=C2F)C3=CC=CC=C31 |
规范 SMILES |
CCOC(=O)C(=C(C)O)C1=NC(=NC(=O)C2=CC=CC=C2F)C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B14870464.png)
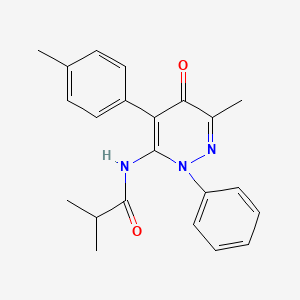
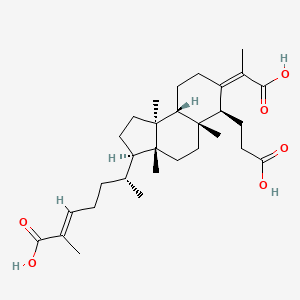
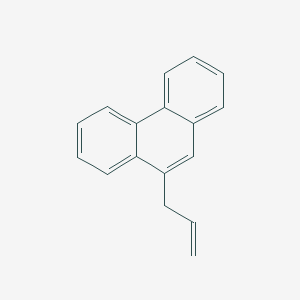
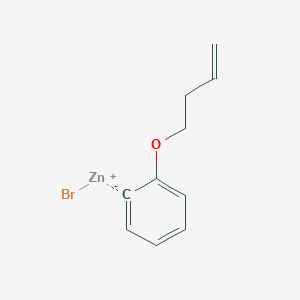
![2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14870497.png)
![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)
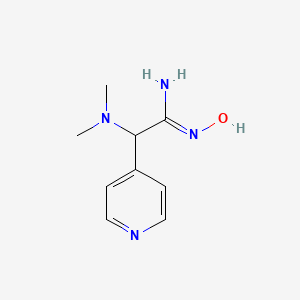


![[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14870522.png)
